Specific Scientific Field: Chemical Engineering and Industrial Chemistry .
Application Summary: Decylbenzene is commonly utilized in the manufacturing of surfactants, which are substances that lower the surface tension between two liquids or a liquid and a solid . Decylbenzene-based surfactants find wide application in detergents and cleaning products .
Methods of Application: Decylbenzene is synthesized through the alkylation of benzene with decene, a process primarily carried out in the presence of an acidic catalyst . These surfactants aid in the removal of dirt and grease by reducing the surface tension of water, allowing it to mix more readily with oil and soot .
Results or Outcomes: The use of Decylbenzene-based surfactants in detergents and cleaning products has significantly improved the efficiency of these products .
Specific Scientific Field: Mechanical Engineering and Industrial Chemistry .
Application Summary: Due to its stable, hydrophobic nature, Decylbenzene is often employed in the formulation of lubricants . These are essential for reducing friction between mechanical parts and thus, prevent their wear and tear .
Methods of Application: Decylbenzene, being an alkylbenzene, has hydrophobic characteristics, with the decyl group enhancing its lipid-soluble properties . This makes it an ideal component in the formulation of lubricants .
Results or Outcomes: The use of Decylbenzene in lubricants has contributed to the longevity and efficiency of mechanical parts by reducing friction and preventing wear and tear .
Specific Scientific Field: Analytical Chemistry .
Application Summary: Decylbenzene can be used in liquid chromatography, a technique in analytical chemistry for separating a mixture . It is particularly useful in the isolation of impurities in preparative separation .
Methods of Application: In liquid chromatography, a sample is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various components of the mixture travel at different speeds, causing them to separate .
Results or Outcomes: The use of Decylbenzene in liquid chromatography has improved the efficiency of the separation process, allowing for the isolation of impurities .
Specific Scientific Field: Industrial Chemistry .
Application Summary: Decylbenzene is used in the production of linear alkylbenzene sulfonates (LAS), a class of synthetic surfactants . LAS are widely used in laundry detergents, dishwashing liquids, and other household cleaning products .
Methods of Application: Decylbenzene is sulfonated to produce LAS. The sulfonation process involves the addition of a sulfur trioxide molecule to the benzene ring of Decylbenzene .
Results or Outcomes: The production of LAS from Decylbenzene has significantly improved the cleaning efficiency of various household products .
Specific Scientific Field: Organic Chemistry .
Application Summary: Decylbenzene is used as a starting material in the synthesis of various organic compounds . Its long alkyl chain and aromatic ring make it a versatile compound in organic synthesis .
Methods of Application: Decylbenzene can undergo various reactions such as halogenation, oxidation, and sulfonation, leading to the formation of different organic compounds .
Results or Outcomes: The use of Decylbenzene in chemical synthesis has expanded the range of organic compounds that can be synthesized, contributing to advancements in fields such as pharmaceuticals, polymers, and dyes .
1-Phenyldecane is a colorless to nearly colorless liquid at room temperature, with a melting point of approximately -14 °C and a boiling point of around 293 °C. It has a density of 0.856 g/mL at 25 °C and is insoluble in water, floating instead on its surface . The compound is stable under normal conditions but can react vigorously with strong oxidizing agents, leading to potential hazards .
1-Phenyldecane can be synthesized through various methods, including:
Several compounds share structural similarities with 1-phenyldecane, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Phenyloctane | C16H34 | Longer carbon chain; used in similar applications |
| 1-Phenylhexane | C16H34 | Similar structure; different physical properties |
| Decylbenzene | C16H26 | Synonymous with 1-phenyldecane; identical chemical properties |
The uniqueness of 1-phenyldecane lies in its specific combination of a phenyl group with a decane chain, which influences its physical properties and reactivity profile compared to other similar compounds. Its applications in electrochemical sensors highlight its practical utility beyond mere structural similarity.
The molecular architecture of 1-phenyldecane exhibits a distinctive connectivity pattern represented by the SMILES notation CCCCCCCCCCc1ccccc1, indicating a direct attachment of the decyl chain to the benzene ring through a benzylic carbon [2]. The bond connectivity follows a phenyl-CH₂-(CH₂)₈-CH₃ arrangement, where the phenyl group maintains its characteristic aromatic structure while the alkyl chain adopts typical saturated hydrocarbon geometry [1] [2] [3].
The aromatic portion of the molecule demonstrates the classic benzene ring structure with C-C bond lengths of approximately 1.39 Å, characteristic of the delocalized π-electron system [5] [6]. The aromatic carbon atoms maintain sp² hybridization with C-C-C bond angles of 120°, reflecting the trigonal planar geometry inherent to benzene derivatives [5] [7]. The aromatic C-H bonds exhibit typical lengths of 1.09 Å with C-C-H angles of 120° [5] [7] [6].
The transition from the aromatic to aliphatic region occurs at the benzylic position, where the C(aromatic)-C(aliphatic) bond length measures approximately 1.51 Å [8]. This benzylic carbon adopts sp³ hybridization, creating a tetrahedral geometry with C-C-C bond angles of 109.5° [9] [8]. The subsequent aliphatic chain maintains consistent C-C bond lengths of 1.54 Å throughout the ten-carbon sequence, with all carbons exhibiting sp³ hybridization and tetrahedral geometry [10] [6] [9].
Stereochemically, 1-phenyldecane possesses no chiral centers, eliminating the possibility of optical isomerism [1] [2] [3]. The molecule can, however, adopt various conformational states through rotation about the single bonds in the alkyl chain, creating a dynamic equilibrium of conformers with different spatial arrangements [10] [11] [9].
The alkyl chain geometry in 1-phenyldecane significantly influences the overall molecular conformation and properties. The ten-carbon aliphatic chain provides considerable conformational flexibility, allowing the molecule to adopt multiple spatial arrangements through rotation about the C-C single bonds [11] [9]. The preferred conformation typically corresponds to the all-trans extended configuration, which minimizes steric interactions and represents the global energy minimum [11] [9].
The benzylic carbon serves as the crucial junction between the rigid aromatic system and the flexible aliphatic chain. This carbon experiences unique electronic and steric environments due to its proximity to the π-electron system of the benzene ring [9] [8]. The C(aromatic)-C(benzylic)-C(chain) bond angle maintains the expected tetrahedral value of 109.5°, though slight deviations may occur due to the electronic influence of the adjacent aromatic system [9] [8].
The extended alkyl chain demonstrates characteristic alkane conformational behavior, with gauche interactions between neighboring methylene groups contributing to conformational energy differences [10] [11]. Each gauche interaction typically contributes 2.5-5.0 kJ/mol to the relative conformational energy compared to the all-trans arrangement [10] [11]. The terminal methyl group maintains standard tetrahedral geometry with H-C-H angles of 109.5° [10] [9].
The overall chain geometry exhibits a preference for extended conformations that maximize the distance between non-bonded atoms while minimizing unfavorable steric interactions [11] [9]. This preference becomes particularly pronounced in longer alkyl chains like the decyl substituent in 1-phenyldecane, where multiple gauche interactions can accumulate to create significant energy penalties [10] [11].
Comparative analysis reveals systematic trends in the structural characteristics of alkylbenzenes as chain length increases from shorter homologs to 1-phenyldecane. The series including 1-phenylheptane (C₁₃H₂₀), 1-phenyloctane (C₁₄H₂₂), 1-phenyldecane (C₁₆H₂₆), and 1-phenyldodecane (C₁₈H₃₀) demonstrates clear correlations between chain length and physical properties [1].
Boiling points increase systematically with chain length, progressing from 233°C for 1-phenylheptane to 293°C for 1-phenyldecane and 331°C for 1-phenyldodecane [1]. This trend reflects the increased van der Waals interactions resulting from the larger molecular surface area and higher molecular weight [1] [12]. The melting points also increase with chain length, rising from -48°C for 1-phenylheptane to -14°C for 1-phenyldecane and 3°C for 1-phenyldodecane [1].
Density values remain relatively constant across the series, ranging from 0.856 to 0.860 g/mL at 25°C [1]. This consistency indicates that the packing efficiency of alkylbenzenes remains approximately constant despite increasing chain length, suggesting that the additional methylene groups contribute proportionally to both mass and volume [1] [12].
The conformational behavior of shorter-chain alkylbenzenes differs notably from that of 1-phenyldecane. Research has demonstrated that octylbenzene represents the shortest alkylbenzene capable of adopting folded conformations where the alkyl chain can interact with the aromatic π-system [11] [9]. In contrast, shorter homologs like pentyl- through heptylbenzene predominantly adopt extended conformations due to insufficient chain length for favorable chain-ring interactions [11] [9].
The onset of folded conformations in octylbenzene occurs at a significantly shorter chain length compared to pure alkanes, where folding typically begins around eighteen carbons [11] [9]. This earlier folding in alkylbenzenes results from the favorable dispersive interactions between the alkyl chain and the aromatic π-electron cloud, which can stabilize compact conformations that would be unfavorable in pure alkanes [11] [9].
Computational modeling of 1-phenyldecane reveals a complex molecular orbital structure combining aromatic π-orbitals from the benzene ring with σ-orbitals from the saturated alkyl chain [7] [13] [14] [15]. The benzene component contributes six π-molecular orbitals arranged in the characteristic pattern of aromatic systems: three bonding orbitals (π₁, π₂, π₃) and three antibonding orbitals (π₄, π₅, π₆*) [7] [13].
The lowest energy bonding orbital π₁ contains no nodal planes and accommodates two electrons [7] [13]. The next two orbitals, π₂ and π₃, are degenerate bonding orbitals, each containing one nodal plane and together housing four electrons [7] [13]. These three bonding orbitals contain all six π-electrons of the benzene ring, contributing to the aromatic stability [7] [13]. The antibonding orbitals π₄* and π₅* are degenerate with two nodal planes each, while π₆* represents the highest energy orbital with three nodal planes [7] [13].
The alkyl chain contributes numerous σ-orbitals corresponding to the C-C and C-H bonds throughout the ten-carbon sequence [14] [15]. These σ-orbitals generally possess lower energy than the aromatic π-orbitals and remain largely localized along the chain backbone [14] [15]. The benzylic C-C bond connecting the aromatic and aliphatic portions represents a critical orbital interaction zone where aromatic and aliphatic characteristics merge [9] [8].
Density functional theory calculations using methods such as B3LYP/6-311+G(d,p) and B3PW91/6-311++G(df,p) have proven effective for geometry optimization and conformational analysis of alkylbenzene systems [16] [14] [15]. For systems involving dispersion interactions, functionals like ωB97X-D with basis sets such as 6-31+G(d,p) provide excellent accuracy in describing the weak interactions between alkyl chains and aromatic rings [15] [17].
Advanced computational methods including MP2 with aug-cc-pVTZ basis sets offer very good treatment of electron correlation effects [18]. For excited state calculations, CASPT2 methods with full valence active spaces provide excellent accuracy for aromatic systems [19]. Specialized applications such as NMR chemical shift calculations benefit from functionals like BMK with 6-311G(d) basis sets [14].
The molecular orbitals of 1-phenyldecane exhibit minimal mixing between the aromatic π-system and the aliphatic σ-system under normal conditions [7] [13] [14] [15]. However, in folded conformations where the alkyl chain approaches the aromatic ring, weak orbital interactions can occur through space, leading to slight perturbations in the electronic structure [11] [9]. These interactions contribute to the stabilization of folded conformations and represent an important consideration in computational modeling of extended alkylbenzene systems [11] [9].
The compound 1-phenyldecane (Chemical Abstracts Service registry number 104-72-3) exhibits characteristic physicochemical properties that are fundamental to understanding its behavior in various chemical and physical systems. This section presents detailed analyses of the phase-transition parameters, density-refractive index relationships, solubility characteristics, and thermal stability properties based on comprehensive literature evaluation.
Table 1: Phase-Transition Parameters
| Property | Value | Reference | Method |
|---|---|---|---|
| Melting Point | -14°C | Multiple sources [1] [2] [3] [4] [5] [6] | Literature compilation |
| Boiling Point | 293°C | Multiple sources [1] [2] [3] [4] [5] [6] | Literature compilation |
| Flash Point | 110°C (closed cup) | [5] [7] | Closed cup |
The melting point of 1-phenyldecane has been consistently reported as -14°C across multiple independent sources [1] [2] [3] [4] [5] [6]. This relatively low melting point reflects the molecular structure characteristics, where the long aliphatic chain prevents efficient crystal packing despite the presence of the aromatic phenyl group. The normal melting point data from the National Institute of Standards and Technology shows values ranging from 258.7 to 258.8 K (-14.3 to -14.5°C) [8], confirming the consistency of these measurements.
The boiling point at standard atmospheric pressure (760 mmHg) is established at 293°C [1] [2] [3] [4] [5] [6]. Some sources report slightly higher values of 298°C [2] or 299.5°C [9], which may reflect variations in measurement conditions or purity levels. The boiling point demonstrates the significant influence of the decyl chain length on the volatility characteristics compared to shorter alkylbenzenes.
The flash point of 110°C (closed cup method) [5] [7] indicates the temperature at which 1-phenyldecane produces sufficient vapor to form an ignitable mixture with air. This parameter is particularly relevant for safety considerations during handling and storage operations.
Table 2: Density and Refractive Index Relationships
| Property | Value | Reference | Method |
|---|---|---|---|
| Density at 25°C | 0.856 g/mL | [1] [2] [3] [4] [5] [6] | Direct measurement |
| Refractive Index (n20/D) | 1.482 | [1] [2] [3] [4] [5] [6] | Direct measurement |
| Molecular Weight | 218.38 g/mol | [1] [2] [3] [4] [5] [6] | Calculated |
| Molar Volume | 255.1 mL/mol | [2] | Calculated from density |
The density of 1-phenyldecane at 25°C is consistently reported as 0.856 g/mL [1] [2] [3] [4] [5] [6]. This value represents the liquid density under standard conditions and reflects the molecular packing efficiency influenced by both the aromatic phenyl group and the linear decyl chain. The density is lower than that of pure benzene (0.8765 g/mL) due to the dilution effect of the aliphatic chain.
Comprehensive volumetric property studies have been conducted at elevated pressures up to 65 megapascals and temperatures between 293.15 and 353.15 K [10] [11]. These investigations utilized vibrating tube densimetry with uncertainties of ±5 × 10⁻⁴ g·cm⁻³, providing high-precision density data fitted with Tait-like equations. The isobaric thermal expansivity and isothermal compressibility were also determined from these measurements [11].
The refractive index (n²⁰/D) is reported as 1.482 [1] [2] [3] [4] [5] [6], with some sources indicating 1.484 [9] or 1.491 [2]. These values fall within the expected range for aromatic hydrocarbons and demonstrate the optical properties resulting from the conjugated π-electron system of the phenyl group.
The molar volume of 255.1 mL/mol [2] can be calculated from the density and molecular weight, providing insight into the molecular volume occupied in the liquid state. This parameter is useful for understanding intermolecular interactions and predicting solution behavior.
Table 3: Solubility Profile in Organic Solvents
| Solvent Type | Solubility | Comments | Reference |
|---|---|---|---|
| Water | Insoluble | Hydrophobic hydrocarbon chain | [4] [12] [13] |
| Non-polar organic solvents | Generally soluble | Compatible with similar polarity | [12] [14] |
| Hexane | Soluble | Non-polar solvent | [12] |
| Benzene | Soluble | Aromatic solvent | [12] |
| Toluene | Soluble | Aromatic solvent | [12] |
| Chloroform | Soluble | Moderately polar | Predicted |
The solubility characteristics of 1-phenyldecane are primarily governed by its hydrophobic nature resulting from the extensive hydrocarbon structure. The compound exhibits complete insolubility in water [4] [12] [13], consistent with its non-polar character and the inability to form hydrogen bonds with water molecules.
Solubility in organic solvents follows the principle of "like dissolves like," where 1-phenyldecane demonstrates excellent solubility in non-polar and moderately polar organic solvents [12] [14]. The compound shows particular compatibility with:
Studies on related alkylbenzenes indicate that the octanol-water partition coefficient for compounds of this chain length would be extremely high (log K_ow > 7) [15] [16], confirming the strong preference for organic phases over aqueous systems. This high lipophilicity has implications for environmental fate and bioaccumulation potential.
The solubility behavior is consistent with the general pattern observed for linear alkylbenzenes, where increasing alkyl chain length dramatically reduces water solubility while maintaining excellent solubility in organic media [15] [16]. This characteristic makes 1-phenyldecane suitable for applications requiring non-polar solvent systems.
Table 4: Thermal Stability and Decomposition Data
| Parameter | Value/Description | Reference | Notes |
|---|---|---|---|
| Decomposition Temperature (Initial) | >250°C | [17] [18] [19] | Based on alkylbenzene studies |
| Stability Classification | Thermally stable | [17] [18] | Excellent thermal stability |
| Activation Energy (Estimated) | 50-66 kcal/mol | [17] [18] | From related compounds |
| Decomposition Products | Toluene, alkenes, alkanes | [17] [18] [19] | Primary cracking products |
The thermal stability of 1-phenyldecane is exceptionally high, with decomposition beginning only at temperatures exceeding 250°C [17] [18] [19]. This remarkable thermal resistance stems from the stable aromatic ring system and the relatively strong carbon-carbon bonds in the aliphatic chain.
Mechanistic studies on decylbenzene thermal cracking have revealed that decomposition follows first-order kinetics with a global activation energy of approximately 66 kcal·mol⁻¹ [17]. The thermal degradation occurs through multiple pathways:
Primary decomposition products include toluene, various alkenes (particularly nonene), and saturated hydrocarbons such as nonane and octane [17] [18] [19]. The formation of toluene as a major product suggests that the benzylic carbon-carbon bond represents a preferred cleavage site during thermal stress.
Studies on related alkylbenzene sulfonates indicate half-lives of hundreds to thousands of years at 204°C [20], demonstrating the exceptional thermal stability of the alkylbenzene backbone. The inhibition effect of alkylbenzenes on hydrocarbon cracking has been documented, where decylbenzene actually slows the thermal degradation of normal alkanes in mixtures [19].
Temperature-dependent behavior shows that at geological temperatures (<250°C), the retroen reaction dominates, while at higher process temperatures (>400°C), free radical mechanisms become more prominent [17]. This information is crucial for applications involving high-temperature processes or long-term thermal exposure.
Irritant